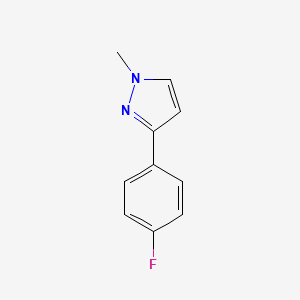
3-(4-fluorophenyl)-1-methyl-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1-methyl-1h-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole typically involves the condensation of 4-fluorophenylhydrazine with an appropriate diketone or α,β-unsaturated ketone. One common method involves the reaction of 4-fluorophenylhydrazine hydrochloride with ethyl acetopyruvate in the presence of potassium acetate in ethanol . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-fluorophenyl)-1-methyl-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
3-(4-fluorophenyl)-1-methyl-1h-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core but has different substituents, leading to distinct properties and applications.
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: This derivative has a carboxylic acid group, which can influence its reactivity and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity in biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H9FN2 |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9FN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 |
Clé InChI |
XCWRMRZJDBUEMQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate](/img/structure/B8637700.png)
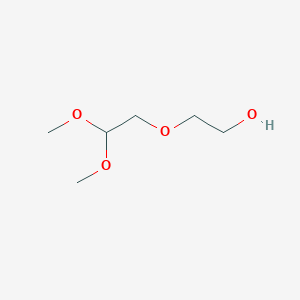
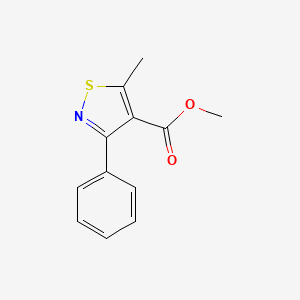
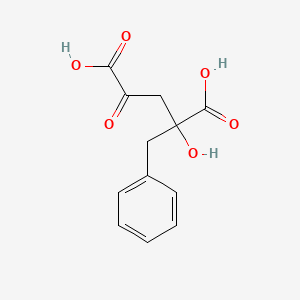
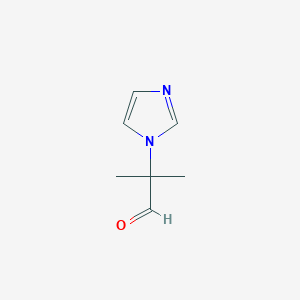
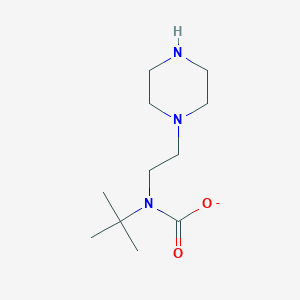
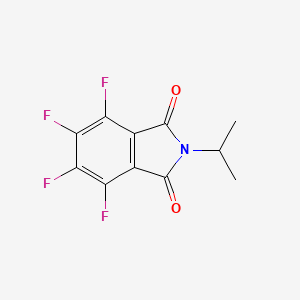
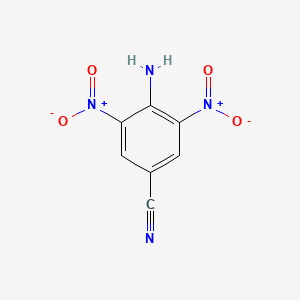

![Ethanone, 2-bromo-1-[4-(methylthio)phenyl]-2-phenyl-](/img/structure/B8637740.png)
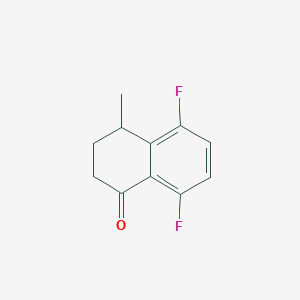
![2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B8637749.png)
